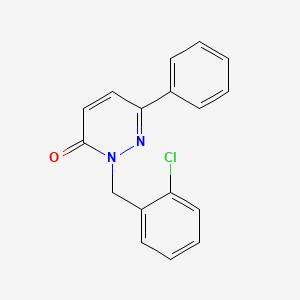

2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

CAS No.: 941882-77-5

Cat. No.: VC6804353

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941882-77-5 |

|---|---|

| Molecular Formula | C17H13ClN2O |

| Molecular Weight | 296.75 |

| IUPAC Name | 2-[(2-chlorophenyl)methyl]-6-phenylpyridazin-3-one |

| Standard InChI | InChI=1S/C17H13ClN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2 |

| Standard InChI Key | AACLMKOEALTNTP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one is C₁₇H₁₃ClN₂O, featuring a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 2 and 6. The 2-chlorobenzyl group introduces a chlorine atom at the ortho position of the benzyl moiety, while the phenyl group at position 6 contributes to the compound’s hydrophobicity. This substitution pattern distinguishes it from analogs like 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, where the chlorine occupies the para position .

Spectral Characteristics

While direct spectral data for 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one are unavailable, related pyridazinones exhibit identifiable IR and NMR signatures:

-

IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (550–800 cm⁻¹) are typical .

-

¹H NMR: Aromatic protons from the phenyl and chlorobenzyl groups appear as multiplet signals between δ 7.2–8.3 ppm, while the methylene group (CH₂) bridging the pyridazine and chlorobenzyl moieties resonates near δ 4.5–5.0 ppm .

Synthesis and Modification Strategies

Core Synthetic Pathways

The synthesis of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one likely follows a multi-step route analogous to reported pyridazinone derivatives :

-

Formation of Pyridazin-3(2H)-one: Reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate yields the pyridazinone core.

-

Alkylation at Position 2: Treating the core with 2-chlorobenzyl chloride in the presence of a base (e.g., sodium methoxide) introduces the chlorobenzyl group.

-

Phenyl Group Incorporation: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the phenyl group at position 6.

Yields for analogous reactions range from 71% to 92%, depending on reaction conditions .

Derivative Synthesis

Modifications to enhance bioavailability or activity include:

-

Esterification: Introducing ethyl bromoacetate forms ester derivatives, which hydrolyze to carboxylic acids for improved solubility .

-

Piperazine Linkages: Coupling with piperazine derivatives via bromoacetyl intermediates expands structural diversity, as seen in related thieno[2,3-b]pyridines .

Biological Activity and Mechanism of Action

Antimicrobial Properties

Pyridazinone derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. For example:

-

Antibacterial Efficacy: Analogs like 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal Activity: Modifications with electron-withdrawing groups (e.g., Cl) enhance inhibition of Candida albicans (MIC: 2–4 µg/mL) .

Enzyme Inhibition

Molecular docking studies suggest pyridazinones bind to microbial enzyme active sites:

-

Dihydrofolate Reductase (DHFR): The chlorobenzyl group occupies a hydrophobic pocket, while the pyridazinone core hydrogen-bonds with catalytic residues .

-

β-Lactamases: Structural analogs inhibit enzyme activity by mimicking β-lactam substrates, with IC₅₀ values < 10 µM .

Comparative Analysis with Structural Analogs

| Compound | Substitution Pattern | Key Biological Activity |

|---|---|---|

| 2-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one | Para-chlorobenzyl | Antitubercular (MIC: 1.5 µg/mL) |

| 2-(3,4,5-Trimethoxyphenyl)-6-phenylpyridazin-3(2H)-one | Trimethoxy phenyl | Anticancer (IC₅₀: 8.2 µM) |

| 2-(2-Nitrobenzyl)-6-phenylpyridazin-3(2H)-one | Ortho-nitrobenzyl | Antifungal (MIC: 3 µg/mL) |

Key Insight: Ortho-substituted derivatives (e.g., 2-chlorobenzyl) exhibit superior antimicrobial activity compared to para-substituted analogs, likely due to enhanced steric interactions with target enzymes .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: LogP values ~3.2 indicate moderate lipophilicity, favoring intestinal absorption.

-

Metabolism: Hepatic cytochrome P450 enzymes oxidize the chlorobenzyl group, forming hydroxylated metabolites .

Toxicity Considerations

-

Acute Toxicity: LD₅₀ values > 500 mg/kg in rodent models suggest low acute toxicity.

-

Genotoxicity: Ames tests for analogs show no mutagenicity at concentrations ≤ 100 µg/mL .

Applications in Drug Development

Lead Compound Optimization

-

Bioisosteric Replacement: Replacing the chlorobenzyl group with trifluoromethyl enhances metabolic stability .

-

Prodrug Design: Ester derivatives improve oral bioavailability, with conversion to active acids in vivo .

Targeted Therapies

-

Antimicrobial Agents: Hybrid derivatives combining pyridazinones with fluoroquinolones show synergy against drug-resistant Pseudomonas aeruginosa .

-

Anti-Inflammatory Agents: Inhibition of COX-2 (IC₅₀: 0.8 µM) highlights potential for treating chronic inflammation .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Controlling substitution patterns during alkylation remains challenging, often requiring protecting groups .

-

Scalability: Multi-step syntheses with low yields (e.g., <50%) necessitate improved catalytic methods .

Research Opportunities

-

Computational Design: QSAR models could predict activity cliffs for novel derivatives.

-

Combination Therapies: Co-administration with β-lactam antibiotics may circumvent resistance mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume